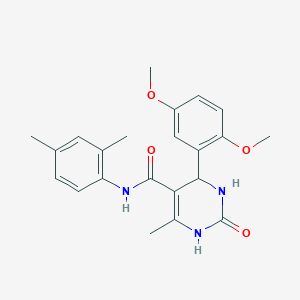

4-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Descripción

This analysis leverages comparative data from closely related derivatives to infer trends in molecular behavior, supported by crystallographic and computational methodologies (e.g., SHELX , ORTEP-III ).

Propiedades

IUPAC Name |

4-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4/c1-12-6-8-17(13(2)10-12)24-21(26)19-14(3)23-22(27)25-20(19)16-11-15(28-4)7-9-18(16)29-5/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQJSUNNBUXFOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=C(C=CC(=C3)OC)OC)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-(2,5-Dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound belonging to the tetrahydropyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound may contribute to its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C22H25N3O4, with a molecular weight of approximately 395.459 g/mol. The structure includes a tetrahydropyrimidine core substituted with methoxy and dimethyl groups, which may enhance its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H25N3O4 |

| Molecular Weight | 395.459 g/mol |

| IUPAC Name | 4-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |

Antimicrobial Activity

Research indicates that compounds similar to 4-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives of tetrahydropyrimidines possess inhibitory effects against pathogens such as Candida albicans and various bacteria . The presence of methoxy groups in the structure is believed to enhance these antimicrobial activities.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of neutral sphingomyelinase (nSMase), an enzyme involved in cellular signaling pathways that regulate apoptosis and cell proliferation . This inhibition could have implications for therapeutic strategies targeting cancer and other diseases characterized by dysregulated cell growth.

HIV Integrase Inhibition

In related studies focusing on tetrahydropyrimidine derivatives, compounds have been synthesized and evaluated for their ability to inhibit HIV integrase (IN). While specific data on the target compound's activity against HIV integrase is limited, structural analogs have demonstrated IC50 values as low as 0.65 µM in inhibiting strand transfer reactions . This suggests that further exploration of the compound's structure could yield significant antiviral agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the substituents on the phenyl rings can significantly affect biological activity. For example:

| Compound Name | Key Features | IC50 Value |

|---|---|---|

| N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Contains oxo group instead of thioxo | Not specified |

| N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Fluorinated derivative | 0.65 µM |

These variations highlight how different functional groups can modulate the biological activity of tetrahydropyrimidines.

Case Studies

- Antifungal Activity : In a study evaluating antifungal properties against Candida albicans, derivatives of tetrahydropyrimidines showed promising results. The presence of methoxy groups was linked to increased efficacy .

- Cancer Research : Compounds structurally related to 4-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide have been tested for cytotoxicity against various cancer cell lines. The results indicated potential for development into anticancer agents .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The target compound shares a core tetrahydropyrimidine scaffold with modifications at the phenyl substituents. Below is a comparative analysis with structurally analogous compounds from the evidence:

Substituent Position and Electronic Effects

- 4-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (Compound ID: 5280-0152)

- Substituents: 2,4-Dimethoxyphenyl (electron-donating groups) and 3,5-dimethylphenyl.

- Key Data :

- Molecular weight: 395.46 g/mol

- logP: 3.093 (hydrophobic character)

- Hydrogen bond donors/acceptors: 3/6

N-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Substituents: 4-Methoxyphenyl and 2,3-dimethylphenyl.

- Key Inference : The single methoxy group at the para position reduces steric hindrance compared to di-methoxy analogs, possibly enhancing solubility but reducing π-π stacking interactions.

Functional Group Modifications

- 4-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

- Substituents: 2-Chlorophenyl and sulfanylidene (C=S) group.

- Key Data :

- The sulfanylidene group replaces the oxo (C=O) in the target compound, reducing hydrogen-bonding capacity and increasing hydrophobicity (higher logP).

- Comparison : This substitution may decrease polar interactions critical for crystal stability or biological target binding.

Hydrogen Bonding and Crystal Packing

Evidence from hydrogen-bonding patterns in analogous structures (e.g., logP, polar surface area) suggests that methoxy and methyl groups influence supramolecular assembly. For instance, the 3,5-dimethylphenyl group in Compound 5280-0152 creates a steric barrier that may disrupt planar stacking, whereas the 2,4-dimethylphenyl group in the target compound could promote tighter crystal packing due to reduced steric hindrance. Graph-set analysis (as discussed in ) would further clarify these interactions.

Research Findings and Trends

- logP and Solubility : Methoxy groups enhance hydrophilicity, but adjacent methyl groups counteract this effect. The target compound’s logP (~3.1) aligns with analogs, suggesting moderate membrane permeability .

- Crystal Engineering : Substituent positions influence puckering and hydrogen-bonding networks. For example, 2,5-dimethoxy groups may favor planar conformations, whereas 2,4-dimethoxy groups induce asymmetry .

- Biological Implications : The 3,5-dimethylphenyl group in Compound 5280-0152 may hinder target binding compared to the target compound’s 2,4-dimethylphenyl group, which offers a more linear hydrophobic pocket.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.